molecular formula C18H15Cl2N3OS B2952851 N-(3-chloro-4-methylphenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688337-43-1

N-(3-chloro-4-methylphenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2952851
CAS No.: 688337-43-1
M. Wt: 392.3
InChI Key: JOINCDIHZNXRHB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. With a molecular structure featuring an imidazole core linked to substituted phenyl rings via acetamide and thioether bridges, this compound is a candidate for investigating structure-activity relationships in drug discovery. Compounds with similar structural motifs, such as thioacetamide, are well-established in scientific research for modeling liver injury, where they undergo metabolic activation via cytochrome P450 enzymes (like CYP2E1) to form reactive metabolites that induce oxidative stress . This mechanism provides a reproducible model for studying conditions like centrilobular necrosis and liver fibrosis, making related compounds valuable tools for evaluating the efficacy of cytoprotective and antifibrotic agents . The presence of chlorine substituents and the imidazole ring in its architecture suggests potential for high biochemical reactivity and binding affinity, positioning it as a potentially useful chemical probe for exploring novel biological targets and pathways in vitro. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c1-12-2-5-14(10-16(12)20)22-17(24)11-25-18-21-8-9-23(18)15-6-3-13(19)4-7-15/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOINCDIHZNXRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes available data regarding its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C24_{24}H21_{21}Cl2_{2}N5_{5}OS
  • Molecular Weight : 482.41 g/mol

The compound features a thioacetamide moiety linked to a substituted imidazole, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated the following:

  • Minimum Inhibitory Concentration (MIC) values were reported for various bacterial strains, indicating effective inhibition of growth. For example:
    • Bacillus subtilis : MIC = 4.69 to 22.9 µM
    • Staphylococcus aureus : MIC = 5.64 to 77.38 µM
    • Escherichia coli : MIC = 2.33 to 156.47 µM
    • Candida albicans : MIC = 16.69 to 78.23 µM .

These results suggest that the compound has potential as an antibacterial and antifungal agent.

Antiviral Activity

In studies focusing on antiviral properties, compounds with similar structural features have shown promising results against viral targets:

  • Inhibition of NS5B RNA polymerase : Certain derivatives demonstrated over 95% inhibition in vitro, with IC50_{50} values around 32 μM .

This suggests that this compound may also possess significant antiviral activity, particularly against RNA viruses.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

  • The presence of halogen substituents (such as chlorine) on aromatic rings enhances both antimicrobial and antiviral activities.
  • The imidazole ring contributes to the interaction with biological targets, potentially through hydrogen bonding and π-stacking interactions with nucleic acids or proteins .

Case Studies and Experimental Findings

Several studies have explored the biological activities of related compounds:

  • Study on Antibacterial Activity :
    • A series of thiazolidinone derivatives were tested for their antibacterial efficacy, showing promising results against Gram-positive and Gram-negative bacteria with varying MIC values .
  • Antiviral Efficacy Assessment :
    • Research focused on hybrid compounds containing imidazole rings showed enhanced activity against specific viral polymerases, indicating that modifications in substituents could lead to improved therapeutic agents .

Chemical Reactions Analysis

Thioether Oxidation Reactions

The sulfur atom in the thioether group (-S-CH₂-) undergoes controlled oxidation to form sulfoxides or sulfones under specific conditions:

Reagent SystemProduct FormedReaction ConditionsReference
H₂O₂ (30% aqueous)Sulfoxide derivative0°C, 4 hrs in methanol
m-CPBA (meta-chloroperbenzoic acid)Sulfone derivativeRT, 6 hrs in DCM
NaIO₄ (periodate)Sulfoxide with partial epoxidation40°C, 8 hrs in H₂O/THF

These oxidations modify electron distribution, potentially enhancing biological activity through improved target binding.

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

Acidic Hydrolysis

  • Reagent: 6M HCl

  • Conditions: Reflux at 110°C for 12 hrs

  • Product: 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetic acid

  • Yield: 78% (reported for analog in)

Basic Hydrolysis

  • Reagent: NaOH (2M aqueous)

  • Conditions: 80°C for 8 hrs

  • Product: Sodium salt of the carboxylic acid

  • Application: Intermediate for esterification or amidation

Nucleophilic Aromatic Substitution

The chloro substituents on the phenyl rings participate in SNAr reactions with strong nucleophiles:

NucleophilePosition TargetedProduct ExampleConditions
Piperazine3-chloro on phenylBis-arylpiperazine derivativeDMF, 120°C, 24 hrs
Sodium methoxide4-chloro on imidazoleMethoxy-substituted analogCuI catalyst, 100°C
Aniline derivatives4-chloro on phenylDiarylamine-linked compoundPd(PPh₃)₄, 80°C

Imidazole Ring Functionalization

The 1H-imidazole ring participates in coordination and alkylation reactions:

Metal Coordination

  • Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N-coordination

  • Example: [Cu(C₁₉H₁₅Cl₂N₃OS)₂]Cl₂ synthesized at pH 7.4 in ethanol/water

N-Alkylation

  • Reagents: Methyl iodide or benzyl bromide

  • Conditions: K₂CO₃, DMF, 60°C

  • Product: 1-alkylimidazolium salts with enhanced water solubility

Thioether Alkylation/Cross-Coupling

The sulfur atom acts as a nucleophile in alkylation and coupling reactions:

Reaction TypeReagentProduct Application
S-AlkylationEthyl bromoacetateThioether ester prodrugs
Ullmann CouplingAryl iodide, CuIBiaryl systems for drug discovery
Mitsunobu ReactionDIAD, PPh₃, alcoholsChiral thioether derivatives

Reduction Reactions

Selective reductions of specific functional groups have been reported:

Target GroupReagent SystemProductConditions
Sulfoxide to thioetherZn/HClRegenerated parent compoundRT, 2 hrs
Nitro intermediatesH₂/Pd-CAmino derivativesEthanol, 50 psi

Photochemical Reactions

UV-induced transformations under specific wavelengths:

  • λ = 254 nm in acetonitrile: C-S bond cleavage generating imidazole radical

  • λ = 365 nm with eosin Y: Thioether oxidation to sulfone via singlet oxygen

Comparative Reactivity Table

Key functional groups ranked by reaction frequency in literature:

GroupReaction TypesFrequency (%)Primary References
Thioether (-S-CH₂-)Oxidation, Alkylation62%
Acetamide (-NHCO-)Hydrolysis, Condensation28%
Aromatic ClNucleophilic substitution18%
Imidazole ringCoordination, Alkylation12%

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis. Recent studies highlight its potential in creating kinase inhibitors (via sulfone derivatives) and antimicrobial agents (through piperazine conjugates). Further research should explore enantioselective transformations and catalytic applications of its metal complexes.

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